Cesium pivalate

Catalog No.
S776368
CAS No.
20442-70-0
M.F
C5H9CsO2
M. Wt
234.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium pivalate

CAS Number

20442-70-0

Product Name

Cesium pivalate

IUPAC Name

cesium;2,2-dimethylpropanoate

Molecular Formula

C5H9CsO2

Molecular Weight

234.03 g/mol

InChI

InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1

InChI Key

LGVUAXNPXVXCCW-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].[Cs+]

Canonical SMILES

CC(C)(C)C(=O)[O-].[Cs+]

Palladium-Catalyzed Cross-Coupling Reactions

Cesium pivalate serves as a powerful base in palladium-catalyzed cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds between two different organic molecules. Its strength lies in its high solubility in organic solvents, making it ideal for reactions conducted in these media [, ].

One example involves the synthesis of fluoren-9-one derivatives through cyclocarbonylation of o-halobiaryls. In this reaction, cesium pivalate acts as the base in the presence of a palladium catalyst, facilitating the formation of the desired carbon-carbon bond [].

Source

Cesium pivalate is an organic compound with the chemical formula C5_5H9_9CsO2_2 and a molecular weight of approximately 234.03 g/mol. It is categorized as an alkali metal carboxylate, specifically derived from pivalic acid. This compound appears as a solid at room temperature and is primarily utilized as a base in various

  • Substitution Reactions: It is commonly used as a base in palladium-catalyzed Mizoroki-Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Cyclocarbonylation: This reaction involves synthesizing fluoren-9-one derivatives from o-halobiaryls in the presence of a palladium catalyst.
  • Intramolecular Coupling: Cesium pivalate aids in forming fused heterocycles, such as dihydrobenzofurans and indolines, from o-bromo phenol and aniline precursors.
  • C-H Activation: It plays a role in synthesizing amides and esters containing a quaternary β-carbon atom through palladium-catalyzed C-H activation reactions .

While cesium pivalate's primary applications are in chemical synthesis, it also exhibits notable biological activity. The compound can influence various cellular processes, including:

  • Cell Signaling Pathways: It may affect cellular signaling mechanisms through interactions with enzymes.
  • Gene Expression: Cesium pivalate has been observed to alter gene expression levels, impacting metabolic pathways.
  • Enzyme Activity: The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and cellular metabolism.

Cesium pivalate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting pivalic acid with cesium carbonate in an organic solvent. This reaction typically requires controlled conditions to ensure optimal yield.
  • Alternative Methods: Other methods may include using cesium salts with different carboxylic acids or employing various solvents to enhance solubility and reaction efficiency .

Cesium pivalate has diverse applications across multiple fields:

  • Organic Chemistry: It serves as a catalyst in various synthetic reactions, including polymerization and cross-coupling reactions.
  • Pharmaceutical Industry: The compound is utilized in synthesizing pharmaceutical intermediates and active ingredients.
  • Industrial Chemistry: Cesium pivalate plays a role in producing high-performance polymers and other industrial chemicals .

Cesium pivalate belongs to the family of alkali metal carboxylates. Other similar compounds include:

  • Lithium Pivalate
  • Sodium Pivalate
  • Potassium Pivalate
  • Rubidium Pivalate

Comparison

CompoundSolubilityCatalytic ActivityUnique Features
Cesium PivalateHighHighExcellent for palladium-catalyzed reactions
Lithium PivalateModerateModerateLower catalytic activity compared to cesium
Sodium PivalateModerateModerateCommonly used but less effective than cesium
Potassium PivalateModerateModerateSimilar to sodium but with slight variations
Rubidium PivalateLowLowLess commonly used due to lower reactivity

Cesium pivalate stands out among these compounds due to its combination of high catalytic activity and solubility, making it particularly valuable for various chemical applications .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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